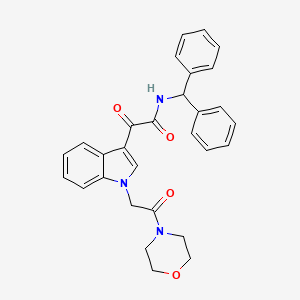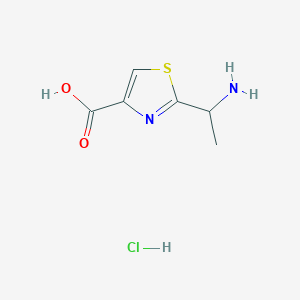
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aminoethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a thioamide and an α-halo ketone, the thiazole ring can be formed through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, resulting in the formation of the hydrochloride salt which is more stable and easier to handle .
化学反応の分析
Types of Reactions
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring or the aminoethyl side chain .
科学的研究の応用
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism of action of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the carboxylic acid and aminoethyl groups.
Thiazole-4-carboxylic acid: Similar structure but without the aminoethyl group.
2-(1-Aminoethyl)-1,3-thiazole: Lacks the carboxylic acid group.
Uniqueness
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications compared to its simpler analogs .
特性
IUPAC Name |
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c1-3(7)5-8-4(2-11-5)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMKYYNJCYQFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene](/img/structure/B2661241.png)
![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2661242.png)
![1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B2661244.png)
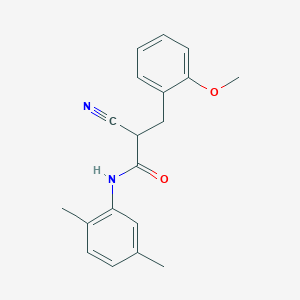
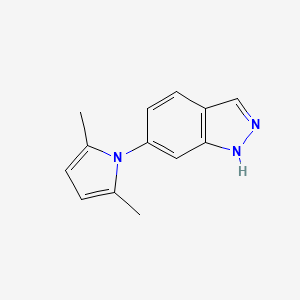
![4-(4-bromophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2661249.png)
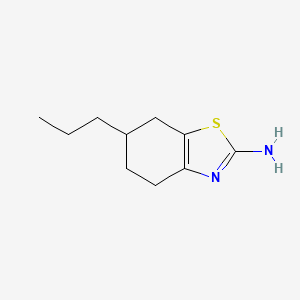

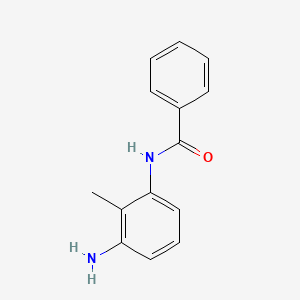
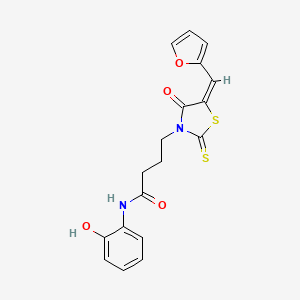
![(2E)-N-[4-(propan-2-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2661256.png)
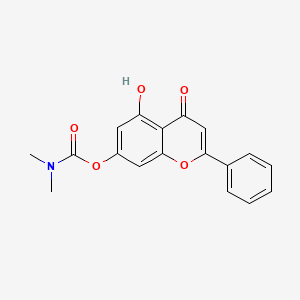
![Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2661261.png)
